Catpb

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Este compuesto ha despertado un gran interés en la investigación científica debido a su capacidad para modular la actividad del receptor, lo que lo convierte en una herramienta valiosa en el estudio de los procesos metabólicos e inflamatorios.

Aplicaciones Científicas De Investigación

CATPB tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como herramienta para estudiar las interacciones receptor-ligando y los efectos de la modulación del receptor.

Biología: Ayuda a comprender el papel de los receptores de ácidos grasos libres en las vías metabólicas e inflamatorias.

Medicina: Potenciales aplicaciones terapéuticas en el tratamiento de trastornos metabólicos y enfermedades inflamatorias.

Mecanismo De Acción

CATPB ejerce sus efectos uniéndose al receptor de ácidos grasos libres 2 (FFA2), actuando como un agonista inverso. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución de las vías de señalización descendentes, como la inhibición de la señalización de MAPK inducida por acetato y el aumento de la producción de AMPc inducida por forskolina . Los objetivos moleculares y las vías implicadas incluyen la modulación de los niveles de calcio intracelular y la inhibición de la actividad de la NADPH oxidasa .

Análisis Bioquímico

Biochemical Properties

Catpb plays a significant role in biochemical reactions by inhibiting the activity of free fatty acid receptor 2 (FFA2R). This receptor is involved in various physiological processes, including inflammation and metabolism. This compound interacts with FFA2R by binding to the receptor and preventing its activation by endogenous ligands such as short-chain fatty acids . This interaction inhibits the transient rise in intracellular calcium levels induced by FFA2R agonists, thereby modulating cellular responses .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FFA2R, this compound affects the signaling pathways that are activated by this receptor, leading to changes in gene expression and cellular metabolism. For example, this compound inhibits the NADPH oxidase activity induced by FFA2R agonists, which plays a role in the production of reactive oxygen species and inflammation . This inhibition can have significant effects on cellular function and overall physiological processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to free fatty acid receptor 2 (FFA2R) and preventing the receptor’s activation by endogenous ligands. This binding interaction inhibits the receptor’s ability to induce intracellular signaling pathways, such as the rise in intracellular calcium levels and the activation of NADPH oxidase . By blocking these pathways, this compound modulates cellular responses and influences various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FFA2R activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in metabolic processes and potential toxicity to specific organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of free fatty acid receptor 2 (FFA2R). By inhibiting FFA2R, this compound affects the metabolic flux and levels of metabolites associated with this receptor’s activity. For example, this compound can modulate the production of reactive oxygen species and the inflammatory response by inhibiting NADPH oxidase activity . This modulation can have significant effects on overall metabolic processes and physiological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and bind to intracellular proteins that facilitate its distribution within the cell . This transport and distribution play a crucial role in determining the compound’s overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes . This localization can affect the compound’s activity and function, particularly in modulating cellular responses and physiological processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CATPB implica varios pasos clave:

Formación del enlace amida: La reacción entre ácido 3-clorofenilacético y una amina adecuada en condiciones de acoplamiento de amida.

Introducción del grupo trifluorometilo: Este paso implica el uso de un agente trifluorometilante para introducir el grupo trifluorometilo en el anillo fenilo.

Acoplamiento final: Los productos intermedios se acoplan entonces en condiciones específicas para formar el compuesto final.

Métodos de producción industrial

Aunque los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis de this compound a mayor escala probablemente implicaría la optimización de los pasos anteriores para garantizar un alto rendimiento y pureza. Esto incluiría el uso de catalizadores eficientes, entornos de reacción controlados y técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

CATPB experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Los anillos aromáticos en this compound pueden experimentar reacciones de sustitución, introduciendo diferentes sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación y nitración se pueden realizar utilizando reactivos como cloro y ácido nítrico.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

TUG-1375: Otro antagonista del receptor de ácidos grasos libres 2.

4-CMTB: Un agonista alostérico del receptor de ácidos grasos libres 2.

Singularidad

CATPB es único debido a su alta selectividad para el FFA2 humano sobre el FFA2 de ratón, lo que lo hace particularmente valioso para estudios específicos de humanos. Su capacidad de actuar como un agonista inverso, en lugar de solo un antagonista, proporciona información adicional sobre la modulación del receptor y las vías de señalización .

Propiedades

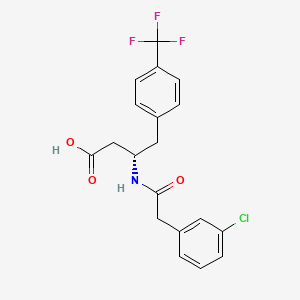

IUPAC Name |

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSIJVVNNGXEKE-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)